C3-thiacarbocyanine cation
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Overview
Description
C3-thiacarbocyanine cation is a type of cyanine dye known for its fluorescent properties. It is commonly used in various scientific fields due to its ability to stain biological specimens and its role as a fluorochrome . The compound has a molecular formula of C21H21IN2S2 and is characterized by its benzothiazole structure .
Preparation Methods
The synthesis of C3-thiacarbocyanine cation typically involves the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-yl units with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
C3-thiacarbocyanine cation undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified cyanine dyes with altered spectral properties .
Scientific Research Applications
C3-thiacarbocyanine cation is widely used in scientific research due to its fluorescent properties. In chemistry, it is used as a spectral-fluorescent probe to study molecular interactions and dynamics . In biology, it is employed to stain biological specimens, allowing researchers to visualize cellular structures and processes . In medicine, it is used in diagnostic imaging and as a marker in various assays . Industrial applications include its use in the development of photochemical sensors and other analytical tools .
Mechanism of Action
The mechanism by which C3-thiacarbocyanine cation exerts its effects involves its interaction with biomolecules, leading to changes in its fluorescence properties . The compound binds to specific molecular targets, such as proteins and nucleic acids, altering their spectral characteristics. This interaction is often accompanied by a shift in the isomeric equilibrium of the dye, resulting in enhanced fluorescence .
Comparison with Similar Compounds
C3-thiacarbocyanine cation is unique among cyanine dyes due to its specific benzothiazole structure and its ability to form stable complexes with biomolecules . Similar compounds include other cyanine dyes like C5-thiacarbocyanine and C7-thiacarbocyanine, which differ in the length of their polymethine chains and their spectral properties . The uniqueness of this compound lies in its optimal balance of fluorescence intensity and stability, making it a preferred choice for various applications .
Properties
Molecular Formula |
C21H21N2S2+ |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI Key |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
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